molecular formula C14H16ClNO B1521510 2-(Benzyloxy)-4-methylaniline hydrochloride CAS No. 142769-31-1

2-(Benzyloxy)-4-methylaniline hydrochloride

Cat. No.: B1521510
CAS No.: 142769-31-1
M. Wt: 249.73 g/mol
InChI Key: VOVNTIGTPXJWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-4-methylaniline hydrochloride is an organic compound with the molecular formula C14H16ClNO. It is a derivative of aniline, featuring a benzyloxy group at the 2-position and a methyl group at the 4-position on the aromatic ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-methylaniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amine group, forming 2-amino-4-methylaniline.

    Benzylation: The amine group is protected by benzylation, resulting in 2-(Benzyloxy)-4-methylaniline.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: 2-(Benzyloxy)-4-methylaniline.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-(Benzyloxy)-4-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-methylaniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the amine group can form hydrogen bonds with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)-4-chloroaniline hydrochloride
  • 2-(Benzyloxy)-4-nitroaniline hydrochloride
  • 2-(Benzyloxy)-4-ethylaniline hydrochloride

Comparison

Compared to its analogs, 2-(Benzyloxy)-4-methylaniline hydrochloride is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. The methyl group can provide steric hindrance, affecting the compound’s ability to undergo certain reactions, and can also influence its electronic properties, altering its behavior in chemical and biological systems.

Properties

IUPAC Name

4-methyl-2-phenylmethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVNTIGTPXJWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-4-methylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-4-methylaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Benzyloxy)-4-methylaniline hydrochloride
Reactant of Route 4
2-(Benzyloxy)-4-methylaniline hydrochloride
Reactant of Route 5
2-(Benzyloxy)-4-methylaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Benzyloxy)-4-methylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.